1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF3N and a molecular weight of 211.61 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is connected to an ethanamine group. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,6-trifluorobenzaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethanamines with different functional groups.
Scientific Research Applications
1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trifluorophenyl)ethan-1-amine: Similar structure but with different fluorine atom positions.
1-(2,3,5-Trifluorophenyl)ethan-1-amine: Another isomer with fluorine atoms in different positions.
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride: Similar compound with different fluorine atom positions on the phenyl ring.
Uniqueness
1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9ClF3N |
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Molecular Weight |
211.61 g/mol |
IUPAC Name |
1-(2,3,6-trifluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c1-4(12)7-5(9)2-3-6(10)8(7)11;/h2-4H,12H2,1H3;1H |
InChI Key |
SRTSRSCCRWDHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)F)N.Cl |
Origin of Product |
United States |
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